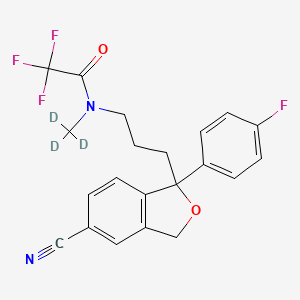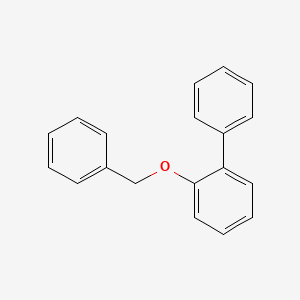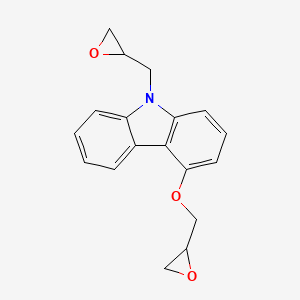
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is a complex organic compound characterized by the presence of oxirane (epoxide) groups attached to a carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole typically involves the reaction of carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction of the epoxide groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Diols: Formed from oxidation of the epoxide groups.
Alcohols: Resulting from the reduction of the epoxide groups.
Substituted Carbazoles: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive epoxide groups.
Mecanismo De Acción
The mechanism of action of 4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole involves the interaction of its epoxide groups with various molecular targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that can alter their function. This reactivity underlies its potential bioactivity and applications in drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Oxiran-2-ylmethoxy)benzyl alcohol
- 4-(Oxiran-2-ylmethoxy)phenol
- 4-(Oxiran-2-ylmethoxy)aniline
Uniqueness
4-(Oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)-9H-carbazole is unique due to the presence of two epoxide groups attached to a carbazole core
Propiedades
Fórmula molecular |
C18H17NO3 |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
4-(oxiran-2-ylmethoxy)-9-(oxiran-2-ylmethyl)carbazole |
InChI |
InChI=1S/C18H17NO3/c1-2-5-15-14(4-1)18-16(19(15)8-12-9-20-12)6-3-7-17(18)22-11-13-10-21-13/h1-7,12-13H,8-11H2 |
Clave InChI |
MIZMTYDPTQPLEH-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CN2C3=C(C4=CC=CC=C42)C(=CC=C3)OCC5CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


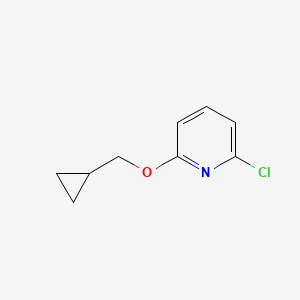



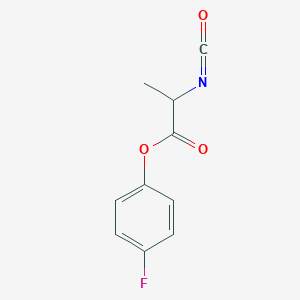

![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
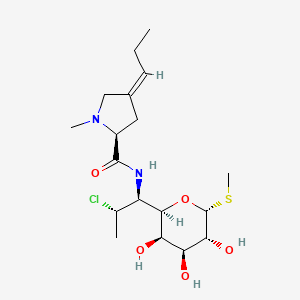
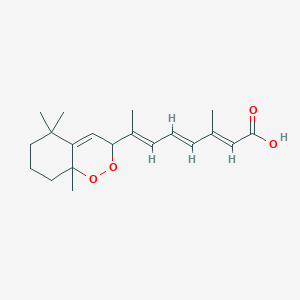
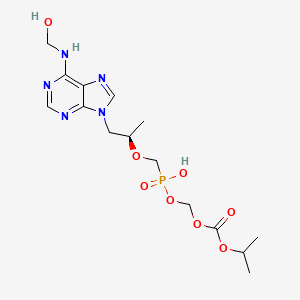
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
